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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of Sor-c13. All quantitative data is summarized in structured tables,

and detailed experimental protocols are provided for key assays. Visualizations for signaling

pathways and experimental workflows are included to clarify complex processes.

Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Sor-c13?

Sor-c13 is a synthetic peptide derived from the C-terminal region of soricidin.[1] Its primary

target is the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] Sor-c13
binds with high affinity and selectivity to TRPV6, inhibiting its function.[1][2][3]

Q2: How does Sor-c13 exert its on-target effect?

TRPV6 is a calcium channel that is often overexpressed in solid tumors.[1] By inhibiting

TRPV6, Sor-c13 disrupts the influx of calcium into cancer cells.[4] This reduction in intracellular

calcium interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling

pathway, which is crucial for the proliferation and survival of cancer cells.[4] The ultimate on-

target effect is the induction of apoptosis and reduction of tumor growth.[3][5]

Q3: What is known about the selectivity and potential off-target effects of Sor-c13?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610925?utm_src=pdf-interest
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.soricimed.com/sor-c13.htm
https://www.soricimed.com/sor-c13.htm
https://www.researchgate.net/publication/315832692_Erratum_to_First-in-human_phase_I_study_of_SOR-C13_a_TRPV6_calcium_channel_inhibitor_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.soricimed.com/sor-c13.htm
https://www.researchgate.net/publication/315832692_Erratum_to_First-in-human_phase_I_study_of_SOR-C13_a_TRPV6_calcium_channel_inhibitor_in_patients_with_advanced_solid_tumors
https://www.medchemexpress.com/literature/sor-c13-is-a-high-affinity-trpv6-antagonist-for-advanced-solid-tumors-research.html
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.soricimed.com/sor-c13.htm
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/trpv6-calcium-channel-inhibitor-sor-c13
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/trpv6-calcium-channel-inhibitor-sor-c13
https://www.medchemexpress.com/literature/sor-c13-is-a-high-affinity-trpv6-antagonist-for-advanced-solid-tumors-research.html
https://firstwordpharma.com/story/4314678
https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sor-c13 is described as a highly specific and selective inhibitor of TRPV6.[1][3] Preclinical

Good Laboratory Practice (GLP) toxicology studies have provided significant evidence of its

selectivity. These studies showed that Sor-c13 does not modulate the activity of several key

ion channels, including hERG and voltage-gated calcium, sodium, and potassium channels,

which is important for assessing cardiovascular risk.[6]

However, as with any therapeutic agent, the possibility of off-target effects should be

considered. The closest related channel to TRPV6 is TRPV5, which shares a degree of

sequence homology.[3] While Sor-c13 is reported to be selective for TRPV6, researchers

should be mindful of potential cross-reactivity with TRPV5, especially at high concentrations.

Q4: What were the observed side effects of Sor-c13 in the Phase I clinical trial?

In the first-in-human Phase I clinical trial, Sor-c13 was generally found to be safe and well-

tolerated.[1][7] There were no drug-related serious adverse events reported.[1][7] The most

common drug-related adverse events were transient and generally manageable. Observed

side effects included:

Hypocalcemia: Asymptomatic, transient Grade 2 hypocalcemia was observed in some

patients. This is considered an on-target effect due to the inhibition of TRPV6-mediated

calcium transport. Supplementation with calcium and vitamin D was effective in managing

this.[7]

Urticaria: One case of Grade 3 urticaria (hives) was reported as definitely related to Sor-c13.

[7]

Other possibly related Grade 3 events: These included elevations in alanine

aminotransferase and aspartate aminotransferase, headache, and hypokalemia.[7]

Troubleshooting Guides
Unexpected Experimental Results
Problem: My experimental results with Sor-c13 are inconsistent or suggest potential off-target

effects (e.g., unexpected changes in cell morphology, viability at lower-than-expected

concentrations, or effects in TRPV6-negative cells).
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Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Compound Stability and Handling

- Sor-c13 is a peptide and may be susceptible to

degradation. Prepare fresh stock solutions and

store them appropriately. For in vivo studies, it is

recommended to prepare fresh solutions daily.

[8] - Avoid repeated freeze-thaw cycles of stock

solutions.

Off-Target Effects

- Confirm TRPV6 Expression: Verify the

expression of TRPV6 in your cell line at both the

mRNA and protein level using qPCR and

Western blotting, respectively. - Use a TRPV6

Knockout/Knockdown Control: The most

definitive way to confirm an on-target effect is to

show that the observed effect is diminished or

absent in cells where TRPV6 has been knocked

out or knocked down. - Test for TRPV5 Cross-

reactivity: If your experimental system

expresses TRPV5, consider assays to check for

Sor-c13 activity on this channel.

Experimental Artifacts

- Vehicle Control: Ensure you are using an

appropriate vehicle control to rule out effects of

the solvent (e.g., DMSO, saline). - Assay

Interference: Some compounds can interfere

with assay readouts (e.g., autofluorescence in

viability assays). Run appropriate controls to

check for assay interference.

Quantitative Data Summary
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Parameter Value Reference

Sor-c13 IC50 for TRPV6 14 nM [6]

Phase I Clinical Trial -

Maximum Tolerated Dose

(MTD)

Not established, safe and

tolerated up to 6.2 mg/kg
[2][7]

Inhibition of TRPV6 Currents

(in vitro)

- 83.5 nM: 18 ± 4.0% - 417.5

nM: 22 ± 4% - 835 nM: 24 ±

4% - 25 µM: 25 ± 5%

[3]

Inhibition of Tumor Growth

(SKOV-3 xenograft)
59% inhibition at 665 mg/kg [3]

Experimental Protocols
Western Blot for TRPV6 Expression
Objective: To confirm the presence of TRPV6 protein in the experimental cell line.

Materials:

Cells of interest

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against TRPV6

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Protocol:

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay kit.

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate

the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

TRPV6 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Calcium Flux Assay
Objective: To measure changes in intracellular calcium levels upon treatment with Sor-c13.

Materials:

Cells of interest

Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b610925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Sor-c13

Positive control (e.g., ionomycin)

Negative control (e.g., vehicle)

Fluorometric plate reader or fluorescence microscope

Protocol:

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to

adhere overnight.

Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-

127 in HBSS. Remove the culture medium from the cells and add the loading solution.

Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.

Washing: Gently wash the cells with HBSS to remove excess dye.

Baseline Measurement: Measure the baseline fluorescence before adding any compounds.

Compound Addition: Add Sor-c13, positive control, and negative control to the respective

wells.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over

time to monitor changes in intracellular calcium.

NFAT Reporter Assay
Objective: To assess the effect of Sor-c13 on the downstream NFAT signaling pathway.

Materials:
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NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter

construct)

Cell culture medium

Sor-c13

Stimulating agent (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)

Luciferase assay reagent

Luminometer

Protocol:

Cell Seeding: Seed the NFAT reporter cells in a 96-well white-walled plate.

Compound Treatment: Treat the cells with various concentrations of Sor-c13 for a

predetermined period.

Stimulation: Add the stimulating agent to activate the NFAT pathway.

Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically

6-24 hours).

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to

the manufacturer's instructions.

Luminescence Measurement: Measure the luminescence using a luminometer. A decrease

in luminescence in Sor-c13 treated cells compared to the stimulated control would indicate

inhibition of the NFAT pathway.

Visualizations
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Caption: Sor-c13 Signaling Pathway.
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Caption: Troubleshooting Workflow for Unexpected Results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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